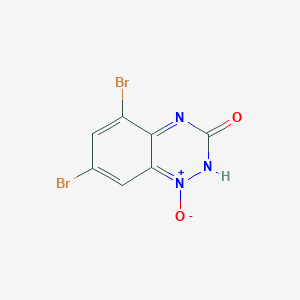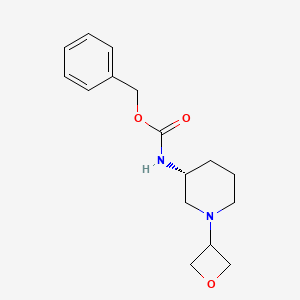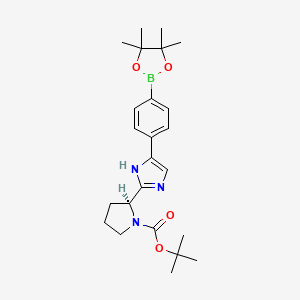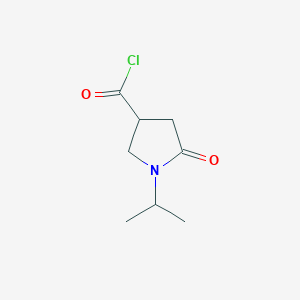
4-(1,3-Benzodioxol-5-ylmethyl)tetrahydro-2H-pyran-4-carbonsäure
Übersicht
Beschreibung
“4-(1,3-Benzodioxol-5-ylmethyl)tetrahydro-2H-pyran-4-carboxylic acid” is an organic compound. It is used for pharmaceutical testing .
Synthesis Analysis
The synthesis of tetrahydropyran derivatives, which are commonly used in organic synthesis, involves the reaction of alcohols with 3,4-dihydropyran . The alcohol can later be restored by acid-catalyzed hydrolysis .Molecular Structure Analysis
The molecular formula of “4-(1,3-Benzodioxol-5-ylmethyl)tetrahydro-2H-pyran-4-carboxylic acid” is C14H16O5.Chemical Reactions Analysis
Tetrahydropyran derivatives are commonly used in organic synthesis. Specifically, the 2-tetrahydropyranyl (THP) group is a common protecting group for alcohols . Alcohols react with 3,4-dihydropyran to give 2-tetrahydropyranyl ethers .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds, tetrahydropyran-4-yl-carboxylic acid, include a density of 1.1066 (rough estimate), a melting point of 87 °C, and a boiling point of 114-146°C at 11mm .Wissenschaftliche Forschungsanwendungen
Antioxidative Aktivität
Die Verbindung wurde bei der Synthese von N-{[4-(1,3-Benzodioxol-5-yl)tetrahydro-2H-pyran-4-yl]methyl}-substituierten 3-Aryloxy-2-hydroxypropanaminen, 2-Aminoacetamiden und 2-(Hetarylsulfanyl)acetamiden verwendet. Diese synthetisierten Verbindungen wurden auf ihre antioxidative Aktivität hin untersucht .
Antitumoraktivität
Eine Reihe von 1-Benzo[1,3]dioxol-5-yl-indolen mit 3-N-fusionierten Heteroaryl-Resten wurde basierend auf Literaturberichten über die Aktivität von Indolen gegen verschiedene Krebszelllinien entwickelt. Diese Verbindungen wurden über eine Pd-katalysierte C-N-Kreuzkupplung synthetisiert und auf ihre Antitumoraktivität gegen Prostata (LNCaP), Pankreas (MIA PaCa-2) und akute lymphatische Leukämie (CCRF-CEM) Krebszelllinien untersucht .
Immunsystemforschung
Die Verbindung wurde bei der Synthese von NDT 9513727 [N,N-bis(1,3-Benzodioxol-5-ylmethyl)-1-butyl-2,4-diphenyl-1H-imidazol-5-methanamin], einem niedermolekularen, oral bioverfügbaren, selektiven und potenten inversen Agonisten des humanen C5aR verwendet. Diese Verbindung hemmte die C5a-induzierte Neutropenie bei Rennmäusen und Cynomolgus-Makaken in vivo effektiv .
Synthese von Aryltetrahydropyranylmethylamin-Derivaten
Die Verbindung wurde bei der Synthese von Aryltetrahydropyranylmethylamin-Derivaten verwendet, die sich als biologisch aktive Verbindungen mit einem breiten Wirkungsspektrum erwiesen haben .
Synthese von Aminoacetyl- und Hetarylsulfanylacetyl-Substituenten
Die Verbindung wurde bei der Synthese von Aminoacetyl- und Hetarylsulfanylacetyl-Substituenten verwendet. Diese Substituenten haben sich als häufige pharmakophore Fragmente in biologisch aktiven Verbindungen erwiesen .
Synthese von Aryloxypropanol-Substituenten
Die Verbindung wurde bei der Synthese von Aryloxypropanol-Substituenten verwendet. Diese Substituenten haben sich als häufige pharmakophore Fragmente in biologisch aktiven Verbindungen erwiesen .
Safety and Hazards
Eigenschaften
IUPAC Name |
4-(1,3-benzodioxol-5-ylmethyl)oxane-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O5/c15-13(16)14(3-5-17-6-4-14)8-10-1-2-11-12(7-10)19-9-18-11/h1-2,7H,3-6,8-9H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVIJZRLNLUIFIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CC2=CC3=C(C=C2)OCO3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401156456 | |
| Record name | 2H-Pyran-4-carboxylic acid, 4-(1,3-benzodioxol-5-ylmethyl)tetrahydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401156456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1338495-24-1 | |
| Record name | 2H-Pyran-4-carboxylic acid, 4-(1,3-benzodioxol-5-ylmethyl)tetrahydro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1338495-24-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2H-Pyran-4-carboxylic acid, 4-(1,3-benzodioxol-5-ylmethyl)tetrahydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401156456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


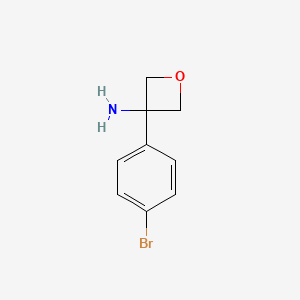

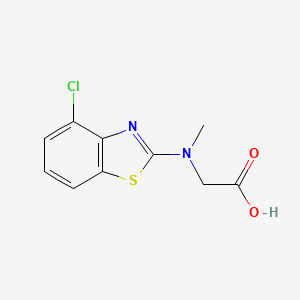



![2-[(5-{[(4-bromophenyl)amino]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B1396277.png)
![2-[(5-{1-[(4-methoxyphenyl)amino]ethyl}-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B1396278.png)
![2-[(3-Chlorophenyl)amino]butanohydrazide](/img/structure/B1396279.png)

